molecular formula C23H15F4N3O4 B10952589 N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide

N-{4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide

Cat. No.: B10952589
M. Wt: 473.4 g/mol
InChI Key: XTJUNOOYXLGIRO-UHFFFAOYSA-N
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Description

N-{4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}-5-[(2,4-difluorophenoxy)methyl]-2-furamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes difluoromethoxy and difluorophenoxy groups attached to a pyrimidinyl and furamide backbone. Its distinct chemical properties make it a subject of interest in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[4-(difluoromethoxy)phenyl]-2-pyrimidinyl}-5-[(2,4-difluorophenoxy)methyl]-2-furamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidinyl Intermediate: This involves the reaction of 4-(difluoromethoxy)aniline with a suitable pyrimidine derivative under controlled conditions.

    Introduction of the Difluorophenoxy Group: The intermediate is then reacted with 2,4-difluorophenol in the presence of a base to form the difluorophenoxy moiety.

    Coupling with Furamide: The final step involves coupling the intermediate with a furamide derivative under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}-5-[(2,4-difluorophenoxy)methyl]-2-furamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy and difluorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives, which can be further analyzed for their chemical and biological properties.

Scientific Research Applications

N-{4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}-5-[(2,4-difluorophenoxy)methyl]-2-furamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-{4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}-5-[(2,4-difluorophenoxy)methyl]-2-furamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of specific kinases or interfere with the function of ion channels, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(Difluoromethoxy)phenyl]acetamide: Shares the difluoromethoxyphenyl group but differs in the acetamide moiety.

    N-[4-(Difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide: Contains a similar pyrimidinyl structure but with different substituents.

Uniqueness

N-{4-[4-(Difluoromethoxy)phenyl]-2-pyrimidinyl}-5-[(2,4-difluorophenoxy)methyl]-2-furamide is unique due to its combination of difluoromethoxy and difluorophenoxy groups attached to a pyrimidinyl and furamide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C23H15F4N3O4

Molecular Weight

473.4 g/mol

IUPAC Name

N-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]-5-[(2,4-difluorophenoxy)methyl]furan-2-carboxamide

InChI

InChI=1S/C23H15F4N3O4/c24-14-3-7-19(17(25)11-14)32-12-16-6-8-20(33-16)21(31)30-23-28-10-9-18(29-23)13-1-4-15(5-2-13)34-22(26)27/h1-11,22H,12H2,(H,28,29,30,31)

InChI Key

XTJUNOOYXLGIRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)NC(=O)C3=CC=C(O3)COC4=C(C=C(C=C4)F)F)OC(F)F

Origin of Product

United States

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